molecular formula C17H17N3O3 B7572147 2-[cyclopropanecarbonyl(methyl)amino]-N-(2-oxo-1H-pyridin-3-yl)benzamide

2-[cyclopropanecarbonyl(methyl)amino]-N-(2-oxo-1H-pyridin-3-yl)benzamide

Cat. No. B7572147
M. Wt: 311.33 g/mol
InChI Key: WNCBAJCYJYCSCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[cyclopropanecarbonyl(methyl)amino]-N-(2-oxo-1H-pyridin-3-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known by its chemical formula C18H17N3O3 and is commonly referred to as CPMA.

Mechanism of Action

CPMA exerts its effects by binding to specific enzymes and receptors, inhibiting their activity and modulating various physiological processes. The exact mechanism of action of CPMA is still not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression.
Biochemical and Physiological Effects:
CPMA has been shown to exhibit various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of gene expression, and the regulation of various signaling pathways. These effects make CPMA a promising candidate for the development of novel drugs for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CPMA in lab experiments is its potent inhibitory activity against various enzymes and receptors, making it a useful tool for studying various physiological processes. However, one of the limitations of using CPMA is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on CPMA, including the development of novel drugs for the treatment of various diseases, the elucidation of its mechanism of action, and the identification of potential side effects and toxicity. Additionally, further research is needed to explore the potential applications of CPMA in various fields, including biotechnology and agriculture.
In conclusion, 2-[cyclopropanecarbonyl(methyl)amino]-N-(2-oxo-1H-pyridin-3-yl)benzamide is a promising compound that has gained significant attention in the field of scientific research. Its potential applications in various fields, including drug development, make it an exciting area of research for the future.

Synthesis Methods

The synthesis of CPMA involves the reaction of 2-aminonicotinic acid with cyclopropanecarbonyl chloride, followed by the reaction of the resulting product with methylamine and 2-aminobenzamide. This process results in the formation of CPMA, which can be purified using various methods such as column chromatography.

Scientific Research Applications

CPMA has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research is the development of novel drugs for the treatment of various diseases. CPMA has been shown to exhibit potent inhibitory activity against various enzymes and receptors, making it a promising candidate for drug development.

properties

IUPAC Name

2-[cyclopropanecarbonyl(methyl)amino]-N-(2-oxo-1H-pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-20(17(23)11-8-9-11)14-7-3-2-5-12(14)15(21)19-13-6-4-10-18-16(13)22/h2-7,10-11H,8-9H2,1H3,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCBAJCYJYCSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)NC2=CC=CNC2=O)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[cyclopropanecarbonyl(methyl)amino]-N-(2-oxo-1H-pyridin-3-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.